molecular formula C11H12ClNO B5796234 2-(4-chlorophenyl)-N-cyclopropylacetamide

2-(4-chlorophenyl)-N-cyclopropylacetamide

Cat. No.: B5796234
M. Wt: 209.67 g/mol
InChI Key: AWJCAAXYXMFLEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-N-cyclopropylacetamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for breaking down GABA, which is an inhibitory neurotransmitter in the central nervous system. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to enhanced inhibitory neurotransmission. This has potential therapeutic applications in the treatment of various neurological disorders.

Mechanism of Action

2-(4-chlorophenyl)-N-cyclopropylacetamide works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, leading to enhanced inhibitory neurotransmission. This has potential therapeutic applications in the treatment of various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to increase GABA levels in the brain, leading to enhanced inhibitory neurotransmission. This has potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, addiction, and anxiety. In preclinical studies, this compound has been shown to reduce seizure activity in animal models of epilepsy, reduce drug-seeking behavior in animal models of addiction, and have anxiolytic effects in animal models of anxiety.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-chlorophenyl)-N-cyclopropylacetamide in lab experiments is its potency and selectivity for GABA transaminase. This allows for precise modulation of GABA levels in the brain, which can be useful for studying the role of GABA in various neurological disorders. However, one limitation of using this compound in lab experiments is its potential toxicity at high doses. Careful dosing and monitoring is necessary to avoid adverse effects.

Future Directions

There are several potential future directions for research on 2-(4-chlorophenyl)-N-cyclopropylacetamide. One area of interest is its potential therapeutic applications in the treatment of epilepsy, addiction, and anxiety. Clinical trials are needed to determine the safety and efficacy of this compound in humans. Another area of interest is the development of more potent and selective GABA transaminase inhibitors for use in the treatment of neurological disorders. Finally, further research is needed to better understand the mechanisms underlying the effects of this compound on GABA levels in the brain.

Synthesis Methods

2-(4-chlorophenyl)-N-cyclopropylacetamide can be synthesized through a multi-step process starting from 4-chlorobenzoic acid. The first step involves the conversion of 4-chlorobenzoic acid to 4-chlorobenzoyl chloride using thionyl chloride. This is followed by the reaction of 4-chlorobenzoyl chloride with cyclopropylamine to form the intermediate this compound. The final step involves the purification of the product through recrystallization.

Scientific Research Applications

2-(4-chlorophenyl)-N-cyclopropylacetamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, addiction, and anxiety. In preclinical studies, this compound has been shown to increase GABA levels in the brain and reduce seizure activity in animal models of epilepsy. It has also been shown to reduce drug-seeking behavior in animal models of addiction and to have anxiolytic effects in animal models of anxiety.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO/c12-9-3-1-8(2-4-9)7-11(14)13-10-5-6-10/h1-4,10H,5-7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWJCAAXYXMFLEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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